4-(Trichloromethyl)benzonitrile
Overview
Description
4-(Trichloromethyl)benzonitrile is a chemical compound with the molecular formula C8H4Cl3N . It is used as a building block in various chemical syntheses . The compound has a molecular weight of 220.48 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H . This indicates that the compound consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a trichloromethyl group (a carbon atom attached to three chlorine atoms and one hydrogen atom) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 40-41°C . The compound has a molecular weight of 220.5 g/mol, and its exact mass is 218.940932 g/mol . It has a topological polar surface area of 23.8 Ų .Scientific Research Applications
Electrolyte Additive in High Voltage Lithium Ion Batteries
4-(Trifluoromethyl)benzonitrile (a similar compound to 4-(Trichloromethyl)benzonitrile) has been investigated as a novel electrolyte additive for high voltage lithium-ion batteries. It significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, enhancing the initial capacity and maintaining high capacity retention over numerous cycles. This additive forms a protective film on the cathode, preventing electrolyte oxidation and suppressing manganese dissolution (Huang et al., 2014).
Charge Transfer Dynamics in Photoinduced Compounds
4-(Dimethylamino)benzonitrile (DMABN) is a photoinduced charge-transfer compound, studied extensively using ultrafast intramolecular charge transfer processes. DMABN is probed using broad-band transient absorption spectroscopy and ultraviolet femtosecond stimulated Raman spectroscopy, revealing intricate details of its excited electronic states and the importance of both intramolecular and solvent reorganization (Rhinehart et al., 2012).
Solvation Structure and Dynamics in Ionic Liquids
4-(Dimethylamino)benzonitrile (DMABN) is utilized as a molecular probe to investigate local solvation structure and dynamics in ionic liquids. Time-resolved infrared spectroscopy provides insights into the solvation dynamics, revealing that the conversion from a locally excited state to an intramolecular charge transfer state depends on intramolecular reorganization, not solvation dynamics (Ando et al., 2017).
Nitration of Benzonitriles in Zeolite Catalysis
The nitration of benzonitrile using a nitric acid/acid anhydride/zeolite catalyst system has been explored. This process is shown to be highly para-selective under certain conditions, with zeolites demonstrating effectiveness as catalysts. This research suggests potential applications in synthesizing nitrobenzonitriles, which are valuable in various chemical industries (Smith et al., 2010).
Corrosion Inhibition of Mild Steel
Benzonitrile derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds exhibit excellent corrosion inhibition properties, with their efficiency and mechanism of action being explained through a combination of experimental and computational studies (Chaouiki et al., 2018).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-(Trichloromethyl)benzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the preparation of Betrixaban, a novel anticoagulant that acts as an oral direct inhibitor of factor Xa (FXa) for the prevention of venous thromboembolism . The interactions between this compound and these biomolecules are crucial for its function as a building block in chemical synthesis.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of anticoagulants like Betrixaban suggests that it may impact pathways related to blood coagulation and cellular responses to injury . The compound’s influence on gene expression and cellular metabolism is essential for its effectiveness in pharmaceutical applications.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, in the synthesis of Betrixaban, this compound acts as a precursor that undergoes chemical transformations to produce the active anticoagulant . These interactions and transformations are critical for the compound’s function in biochemical reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, but its degradation products can have different biochemical properties . Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as its role in anticoagulant synthesis. At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular toxicity and other adverse effects . Understanding the dosage effects is crucial for its safe and effective use in pharmaceutical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. Its role in the synthesis of pharmaceuticals like Betrixaban indicates that it participates in metabolic pathways related to blood coagulation and anticoagulation . The compound’s interactions with enzymes and cofactors are essential for its function in these pathways, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body . These interactions influence its accumulation and distribution in specific tissues, affecting its overall efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding its subcellular localization helps in elucidating its mechanism of action and potential effects on cellular processes.
Properties
IUPAC Name |
4-(trichloromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBCTNHFESKSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301347 | |
Record name | 4-(trichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2179-45-5 | |
Record name | NSC142538 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(trichloromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trichloromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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